Product packaging for methyl 5-methoxy-1H-indazole-3-carboxylate(Cat. No.:CAS No. 90915-65-4)

methyl 5-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1419903
CAS No.: 90915-65-4
M. Wt: 206.2 g/mol
InChI Key: XLHDOXBGJGKFDH-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indazole-3-carboxylate (CAS: 90915-65-4) is a heterocyclic compound featuring an indazole core substituted with a methoxy group at position 5 and a methyl ester at position 2. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol and a purity of ≥95% . The indazole scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer drug development. The methoxy group enhances lipophilicity and may influence metabolic stability, while the ester moiety serves as a common prodrug strategy to improve bioavailability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B1419903 methyl 5-methoxy-1H-indazole-3-carboxylate CAS No. 90915-65-4

Properties

IUPAC Name

methyl 5-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-4-8-7(5-6)9(12-11-8)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHDOXBGJGKFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670311
Record name Methyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-65-4
Record name Methyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyclization of Indazole Derivatives

One prominent method involves the cyclization of appropriately substituted indole or indazole precursors under controlled conditions. This approach is particularly effective for synthesizing methyl 5-methoxy-1H-indazole-3-carboxylate due to its ability to incorporate methoxy groups at specific positions.

Key steps:

  • Starting Material: 5-bromo-indole or 5-bromo-2-methylindole derivatives serve as common precursors.
  • Nitrosation and Cyclization: The indole derivative undergoes nitrosation, followed by intramolecular cyclization to form the indazole core.
  • Methoxy Substitution: The methoxy group at position 5 is introduced either before or after cyclization, depending on the route.

Research Findings:

  • Slow addition of indole to nitrosating agents at low temperatures (0 °C) significantly enhances yield, minimizing side reactions such as dimerization.
  • Electron-rich indoles (bearing methoxy groups) yield high amounts of the target compound, with yields reaching up to 91% when optimized for temperature and addition rate.

Oxidative Cyclization Using Nitrosating Agents

Another method involves oxidative cyclization employing nitrosating agents such as tert-butyl nitrite or sodium nitrite under acidic conditions:

  • Procedure:
    • Indole derivatives are treated with nitrosating agents in an aqueous medium or mixed solvent (water and alcohols like methanol or ethanol).
    • The reaction proceeds at 20–30 °C over approximately 1 hour.
    • Subsequent cyclization occurs in inert organic solvents like dichloromethane at elevated temperatures (~40 °C) or reflux.

Advantages:

  • Compatibility with acid-sensitive groups, such as N-Boc protected indoles.
  • The process yields the indazole core efficiently, with yields up to 72% for certain substrates.

Methylation of Indazole-3-carboxylic Acid

A different route involves methylation of indazole-3-carboxylic acid derivatives:

  • Method:
    • Indazole-3-carboxylic acid is reacted with methylating agents (e.g., methyl iodide or dimethyl sulfate) in polar solvents like dimethylformamide (DMF).
    • The reaction is catalyzed by bases such as alkali metal alkoxides or diisopropylethylamine, often in the presence of inert solvents.
    • The process yields methyl esters of indazole-3-carboxylic acid with high efficiency.

Research Highlights:

  • Use of alkali metal alkoxides (e.g., sodium or potassium tert-butoxide) in polar aprotic solvents enhances yield and selectivity.
  • The process is scalable and suitable for industrial applications.

Key Reaction Conditions and Optimization

Method Precursors Solvent Temperature Time Yield Notes
Direct cyclization 5-bromo-indole derivatives Dichloromethane, aqueous mixtures 0–50 °C 30 min – 48 h Up to 91% Slow addition, low temperature critical
Nitrosation cyclization Indoles + nitrosating agents Water/alcohol mixtures 20–30 °C 1 h Up to 72% Acid-sensitive groups tolerated
Methylation Indazole-3-carboxylic acid DMF, polar solvents Reflux (~100 °C) 10–20 h High Alkoxide bases preferred

Notes on Synthetic Strategy and Functional Group Compatibility

  • Temperature Control: Low temperatures (0 °C) during nitrosation minimize side reactions.
  • Addition Rate: Slow addition of reactants prevents dimerization and improves yields.
  • Protecting Groups: Acid-sensitive groups such as N-Boc are compatible with optimized conditions.
  • Solvent Choice: Dichloromethane, DMF, and aqueous mixtures are preferred for their inertness and solubility profiles.

Research Findings Summary

  • The optimized synthesis involves a stepwise approach combining nitrosation, cyclization, and methylation.
  • Temperature regulation and controlled addition are critical for high yields.
  • The process is adaptable for various substituents, including electron-donating groups like methoxy.
  • Industrial scalability is feasible with the use of common solvents and bases.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-methoxy-1H-indazole-3-carboxylate serves as a building block in the synthesis of novel drug candidates. Its structural features make it suitable for modifications that can lead to compounds with enhanced biological activity.

Anticancer Research

Research indicates that derivatives of indazole compounds, including this compound, exhibit anticancer properties . These compounds have shown potential in inhibiting specific kinases associated with cancer progression, such as pim-1 kinase, which is crucial for cell proliferation and survival .

Neuropharmacology

Indazole derivatives are being explored for their effects on central nervous system disorders. The compound's ability to interact with neurotransmitter systems could lead to the development of treatments for conditions like depression and anxiety .

Pd-Catalyzed Carbonylation

A notable method involves the Pd-catalyzed carbonylation of 3-iodoindazoles, which allows for the introduction of carboxylate groups efficiently. This method has been documented to yield high purity and functionalized products suitable for further biological testing .

Reaction with Alkynes

Another synthesis route includes the reaction of indazole derivatives with alkynes under specific catalytic conditions, allowing for the formation of methyl esters from corresponding acids .

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .

Comparison with Similar Compounds

Substitution at Position 5: Functional Group Variations

The substituent at position 5 significantly impacts physicochemical properties and reactivity. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Methyl 5-methoxy-1H-indazole-3-carboxylate -OCH₃ C₁₀H₁₀N₂O₃ 206.20 Not reported Intermediate in drug synthesis
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate -OCH₂C₆H₅ C₁₆H₁₄N₂O₃ 282.30 Not reported Enhanced lipophilicity; used in kinase inhibitors
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate -OCF₃ C₁₀H₇F₃N₂O₃ 260.17 Not reported Improved metabolic stability
Methyl 5-amino-1H-indazole-3-carboxylate -NH₂ C₉H₉N₃O₂ 191.19 Not reported Potential for hydrogen bonding; bioactive intermediates
Methyl 5-nitro-1H-indazole-3-carboxylate -NO₂ C₉H₇N₃O₄ 221.17 234–236 High reactivity for further derivatization

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -OCF₃) increase molecular polarity and may enhance binding to target proteins through dipole interactions. The nitro derivative (mp 234–236°C) exhibits a high melting point due to strong intermolecular forces .
  • Electron-donating groups (e.g., -OCH₃, -NH₂) improve solubility in polar solvents. The amino analog (-NH₂) is a key intermediate for coupling reactions in medicinal chemistry .

Ester Group Variations: Methyl vs. Ethyl

The choice of ester moiety affects hydrolysis rates and pharmacokinetics:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Differences
This compound -COOCH₃ C₁₀H₁₀N₂O₃ 206.20 Faster hydrolysis to carboxylic acid in vivo
Ethyl 5-methoxy-1H-indazole-3-carboxylate -COOCH₂CH₃ C₁₁H₁₂N₂O₃ 220.23 Slower hydrolysis; prolonged half-life

Implications : Ethyl esters generally exhibit slower enzymatic cleavage, making them preferable for sustained-release formulations .

Core Heterocycle Modifications: Indazole vs. Indole

Replacing the indazole core with indole alters electronic properties and binding affinity:

Compound Name Core Structure Molecular Formula Key Functional Differences
This compound Indazole C₁₀H₁₀N₂O₃ Two adjacent nitrogen atoms; higher aromatic π-density
Methyl 5-methoxy-1H-indole-3-carboxylate Indole C₁₁H₁₁NO₃ Single nitrogen atom; less planar structure

Impact : Indazoles often exhibit stronger hydrogen-bonding interactions with biological targets compared to indoles, enhancing target affinity .

Biological Activity

Methyl 5-methoxy-1H-indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following chemical structure:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 202.20 g/mol
  • IUPAC Name : this compound

This compound is characterized by the presence of an indazole ring, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit inhibitory effects on various cancer cell lines, including:

Cell LineIC50 (µM)Reference
K562 (leukemia)5.15
HepG2 (liver)<10
MCF-7 (breast)12.41

The mechanism of action involves the induction of apoptosis and modulation of cell cycle progression, particularly through the p53/MDM2 pathway, which is crucial in cancer biology. The compound has been observed to upregulate p53 and downregulate MDM2, promoting pro-apoptotic signaling pathways while inhibiting anti-apoptotic signals .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in inflammatory diseases.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. For example, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), with IC50 values indicating potent activity against these targets:

TargetIC50 (nM)Reference
FGFR1<4.1
FGFR22.0 ± 0.8

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to altered signal transduction pathways that affect cell survival and proliferation.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of indazole derivatives indicates that modifications at specific positions on the indazole ring can significantly enhance biological activity. For instance, substituents at the 4-, 5-, or 6-position can influence enzyme inhibition efficacy and selectivity against different cancer types .

Case Studies and Research Findings

Several case studies have documented the effects of this compound in preclinical models:

  • In Vitro Cytotoxicity : A study demonstrated that treatment with this compound resulted in significant cytotoxicity in various cancer cell lines, with effects comparable to established chemotherapeutics like doxorubicin .
  • Animal Models : In vivo studies are needed to validate these findings further; however, preliminary results suggest potential efficacy in reducing tumor size and improving survival rates in animal models of cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-methoxy-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions of substituted indazole precursors with methylating agents. For example, analogous indazole carboxylates (e.g., ethyl 6-chloro-1H-indazole-3-carboxylate ) are synthesized via refluxing intermediates in acetic acid with sodium acetate as a catalyst. Optimization may include temperature control (reflux at ~110–120°C), solvent selection (e.g., DMF for recrystallization), and stoichiometric adjustments to improve yield .
  • Key Parameters :

ParameterTypical Range
Temperature110–120°C
Reaction Time3–5 hours
CatalystSodium acetate (2.0 equiv)
SolventAcetic acid or DMF

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy and methyl ester groups).
  • HPLC : Purity analysis (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C10_{10}H10_{10}N2_2O3_3, MW 206.20).
  • X-ray Crystallography : For structural confirmation, SHELX programs are widely used for small-molecule refinement .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to oxygen, as ester groups may hydrolyze under humid conditions. Stability studies suggest a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substitution Strategies : Modify the methoxy group (position 5) or ester group (position 3). For example, replace the methoxy with halogens (e.g., 5-bromo derivatives) or alkyl chains .
  • Synthetic Pathways : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at position 1 or 6.
  • Case Study : Ethyl 5-methyl-1H-indazole-3-carboxylate (CAS 4498-69-5) was synthesized via alkylation of the indazole core, demonstrating ~97% purity after recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-methoxy-1H-indazole-3-carboxylate
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methyl 5-methoxy-1H-indazole-3-carboxylate

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